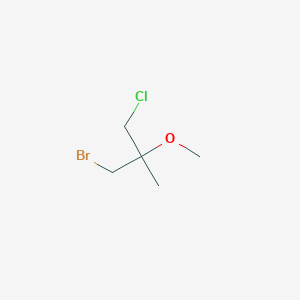

3-丁基-5-氯-1,2,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Butyl-5-chloro-1,2,4-thiadiazole” is a derivative of the 1,2,4-thiadiazole class . Thiadiazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The structure of the synthesized compound is usually confirmed using IR, 1H NMR, C, H, N analysis, and LCMS .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The 1,3,4-thiadiazole form tends to show the most significant therapeutic potential .Chemical Reactions Analysis

Thiadiazole derivatives are known for their ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells . The chemical reactions involved in the formation of thiadiazole derivatives often involve the reaction of hydrazonoyl halides with potassium thiocyanate .Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are often investigated using DFT calculations (b3lyp/6-311++G (d,p)) to investigate the structures’ geometry and physiochemical properties .科学研究应用

药物发现中的杂环化学概述

杂环化合物,包括噻二唑衍生物,由于其多样的药理特性而成为药物化学的核心。这些化合物以其广泛的生物活性而闻名,使其成为开发新治疗剂的重要物质。例如,噻二唑环的多功能性使其能够进行广泛的化学修饰,从而增强它们与各种酶和受体的相互作用。这种适应性凸显了它们在发现具有治疗多种疾病的潜在应用的新型类药物分子中的重要性 (Lelyukh, 2019).

噻二唑衍生物的药理潜力

噻二唑衍生物表现出广泛的药理活性,包括抗炎、抗菌、抗惊厥、抗糖尿病、抗肿瘤和抗病毒作用。这种药理多样性归因于这些化合物中存在的毒团 N2C2S 部分,突出了它们在合成具有增强生物特性的杂化分子中的作用。此类分子的开发可以产生具有显着治疗益处的创新药物 (Mishra et al., 2015).

1,3,4-噻二唑啉化合物的生物学意义

1,3,4-噻二唑啉化合物的合成和评估因其对细菌和真菌菌株的疗效而备受关注。这些杂环化合物主要来源于环化反应,重点关注它们的药学意义。该领域的研究旨在探索它们作为抗菌和抗真菌疗法的候选药物的潜力,反映了它们在解决微生物耐药性中的重要性 (Yusuf & Jain, 2014).

属性

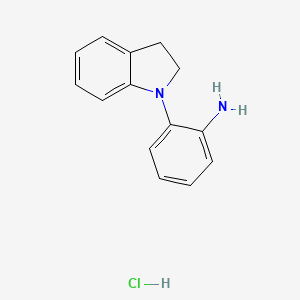

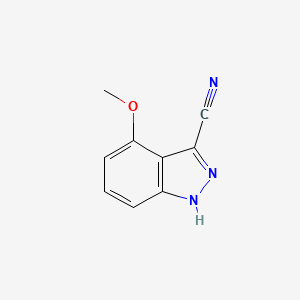

IUPAC Name |

3-butyl-5-chloro-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2S/c1-2-3-4-5-8-6(7)10-9-5/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDBEEIQXDGHDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NSC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-5-chloro-1,2,4-thiadiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)

![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)

![(3E)-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2583094.png)

![N-(3-fluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583103.png)